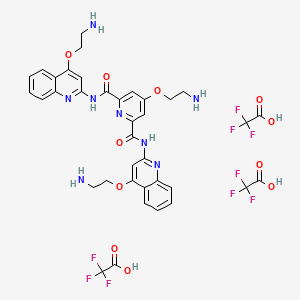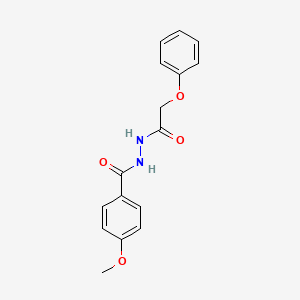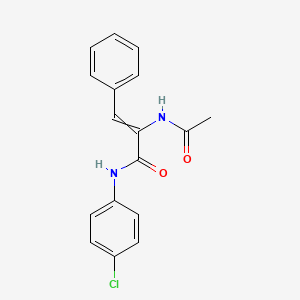
MART-1 (26-35) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MART-1 (26-35) (human) is a peptide fragment derived from the MART-1 protein, also known as Melan-A. This peptide consists of amino acids 26 to 35 of the MART-1 protein. MART-1 is a differentiation antigen expressed on the surface of melanocytes and is recognized by cytotoxic T cells. It is predominantly found in melanoma cells and is used as a biomarker for diagnostic purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MART-1 (26-35) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of MART-1 (26-35) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
MART-1 (26-35) (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within the peptide sequence.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS for coupling amino acids.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like dithiothreitol (DTT) can be used to modify specific amino acid residues.
Major Products Formed
The primary product formed from these reactions is the MART-1 (26-35) (human) peptide itself. Depending on the specific reactions and conditions, modified peptides with oxidized or reduced residues may also be produced .
Wissenschaftliche Forschungsanwendungen
MART-1 (26-35) (human) has several scientific research applications:
Cancer Immunotherapy: It is used as an epitope in cancer vaccines to stimulate an immune response against melanoma cells.
Diagnostic Biomarker: MART-1 (26-35) (human) is used as a biomarker for the diagnosis of melanoma.
Adoptive Cell Therapy: The peptide is used to engineer T cells with high-affinity T-cell receptors (TCRs) specific for MART-1, enhancing their ability to target melanoma cells.
Research Tool: MART-1 (26-35) (human) is used in various research studies to investigate T cell recognition, antigen presentation, and immune responses.
Wirkmechanismus
MART-1 (26-35) (human) exerts its effects by being presented on the surface of melanoma cells in complex with major histocompatibility complex (MHC) molecules. This peptide-MHC complex is recognized by cytotoxic T cells, which then target and kill the melanoma cells. The molecular targets involved include the T-cell receptor (TCR) on cytotoxic T cells and the MHC molecules on melanoma cells. The pathway involves the activation of T cells, leading to the release of cytotoxic granules that induce apoptosis in the target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MART-1 (27-35): A slightly smaller peptide fragment with a similar function but lower binding affinity to MART-1-specific T cells.
MART-1 (26-35, Leu27): A mutated version with higher binding affinity and stability compared to the native MART-1 (26-35) peptide.
Uniqueness
MART-1 (26-35) (human) is unique due to its specific amino acid sequence, which provides a higher binding affinity towards MART-1-specific T cells compared to other similar peptides. This makes it a valuable tool in cancer immunotherapy and diagnostic applications .
Eigenschaften
Molekularformel |
C42H74N10O14 |
|---|---|
Molekulargewicht |
943.1 g/mol |
IUPAC-Name |
4-amino-5-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66) |
InChI-Schlüssel |
TUIOKRGNEZUFAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)


![2-Oxo-2-phenylethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461123.png)
![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)

